![molecular formula C15H19BrN2O3S B7566556 Tert-butyl 4-[(3-bromophenyl)carbamoyl]-1,3-thiazolidine-3-carboxylate](/img/structure/B7566556.png)
Tert-butyl 4-[(3-bromophenyl)carbamoyl]-1,3-thiazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[(3-bromophenyl)carbamoyl]-1,3-thiazolidine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[(3-bromophenyl)carbamoyl]-1,3-thiazolidine-3-carboxylate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Tert-butyl 4-[(3-bromophenyl)carbamoyl]-1,3-thiazolidine-3-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tert-butyl 4-[(3-bromophenyl)carbamoyl]-1,3-thiazolidine-3-carboxylate in lab experiments is its high potency and selectivity towards certain enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms underlying inflammation and cancer progression. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on tert-butyl 4-[(3-bromophenyl)carbamoyl]-1,3-thiazolidine-3-carboxylate. One area of interest is the development of new derivatives of this compound with improved efficacy and selectivity towards specific enzymes and signaling pathways. Another area of interest is the investigation of the potential applications of this compound in other fields, such as material science and agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.
Métodos De Síntesis
Tert-butyl 4-[(3-bromophenyl)carbamoyl]-1,3-thiazolidine-3-carboxylate can be synthesized using a three-step process. The first step involves the reaction of tert-butyl 4-aminobenzoate with thionyl chloride to form tert-butyl 4-chlorobenzoate. In the second step, the tert-butyl 4-chlorobenzoate is reacted with 3-bromoaniline to form tert-butyl 4-[(3-bromophenyl)carbamoyl]benzoate. Finally, the tert-butyl 4-[(3-bromophenyl)carbamoyl]benzoate is reacted with thiosemicarbazide to form tert-butyl 4-[(3-bromophenyl)carbamoyl]-1,3-thiazolidine-3-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl 4-[(3-bromophenyl)carbamoyl]-1,3-thiazolidine-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. In drug discovery, it has been used as a lead compound for developing new drugs with improved efficacy and reduced side effects. In material science, it has been used as a building block for synthesizing new materials with unique properties.
Propiedades
IUPAC Name |
tert-butyl 4-[(3-bromophenyl)carbamoyl]-1,3-thiazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3S/c1-15(2,3)21-14(20)18-9-22-8-12(18)13(19)17-11-6-4-5-10(16)7-11/h4-7,12H,8-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNJDRUMNSNBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7566473.png)
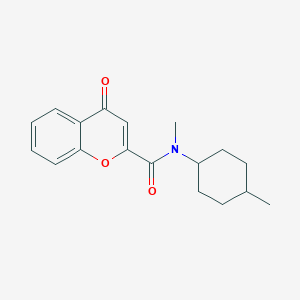
![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)
![N-[1-(furan-2-yl)ethyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7566486.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7566493.png)
![1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B7566502.png)
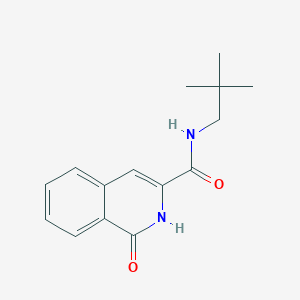
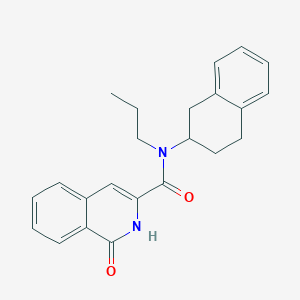
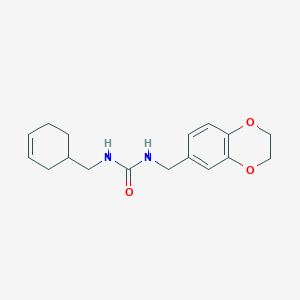

![3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7566535.png)

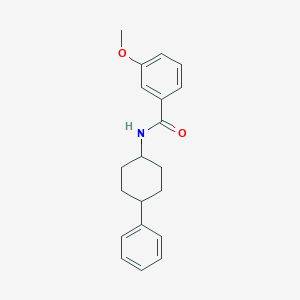
![N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7566559.png)